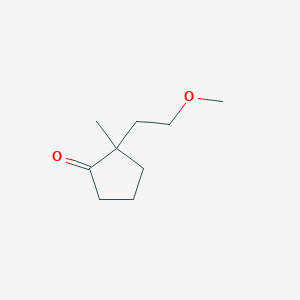![molecular formula C21H18Cl2 B14412871 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) CAS No. 85711-86-0](/img/structure/B14412871.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is an organic compound with a complex structure It consists of a 3-methyl-1,2-phenylene core, which is bis(methylene) linked to two 2-chlorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) typically involves the reaction of 3-methyl-1,2-phenylenedimethanol with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Products where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,4-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,2-Phenylenebis(methylene)]bis(2-chlorobenzene)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets compared to its analogs.
Properties
CAS No. |
85711-86-0 |
|---|---|
Molecular Formula |
C21H18Cl2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
1,2-bis[(2-chlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C21H18Cl2/c1-15-7-6-10-16(13-17-8-2-4-11-20(17)22)19(15)14-18-9-3-5-12-21(18)23/h2-12H,13-14H2,1H3 |
InChI Key |
QREVVXJBJYNMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


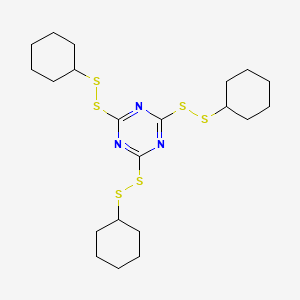
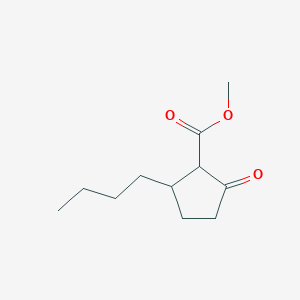
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
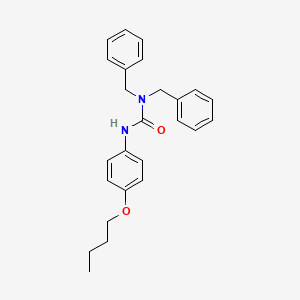
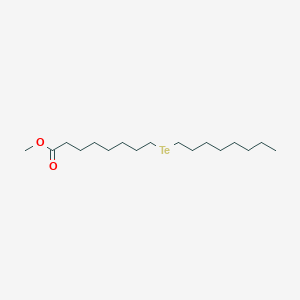
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
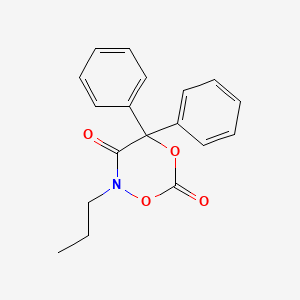

![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
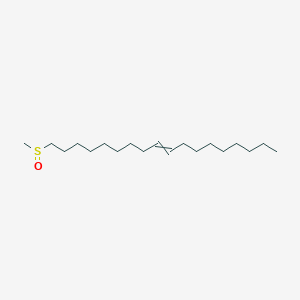
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
